molecular formula C9H12N2O3 B12930704 (2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid

(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B12930704
M. Wt: 196.20 g/mol
InChI Key: FTYRHSFRDFMREB-YUMQZZPRSA-N
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Description

(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid is a complex organic compound featuring a tetrahydrofuran ring substituted with an imidazole moiety

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing various biochemical pathways. This binding can modulate enzyme activity, alter signal transduction pathways, or affect the stability of biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules and tetrahydrofuran derivatives. Examples are:

Uniqueness

(2S,3S)-3-((1H-Imidazol-1-yl)methyl)tetrahydrofuran-2-carboxylic acid is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(2S,3S)-3-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-7(1-4-14-8)5-11-3-2-10-6-11/h2-3,6-8H,1,4-5H2,(H,12,13)/t7-,8-/m0/s1

InChI Key

FTYRHSFRDFMREB-YUMQZZPRSA-N

Isomeric SMILES

C1CO[C@@H]([C@@H]1CN2C=CN=C2)C(=O)O

Canonical SMILES

C1COC(C1CN2C=CN=C2)C(=O)O

Origin of Product

United States

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